![molecular formula C17H21NO2S B2816082 4-(tert-butyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 1283680-99-8](/img/structure/B2816082.png)
4-(tert-butyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
Wissenschaftliche Forschungsanwendungen
Human Biomonitoring in Fragrance Exposure
A study used a developed LC-MS/MS method to analyze lysmeral metabolites in urine samples collected over 18 years, identifying major metabolites as specific biomarkers for broad exposure to lysmeral, a fragrance chemical. The study noted a significant decline in metabolite concentrations over time and evaluated potential health risks associated with lysmeral exposure, calling for efforts to reduce exposure despite the observed decreasing trend (Scherer et al., 2020).
Metabolism and Exposure of Fragrance in Children
Another study examined the presence of lysmeral metabolites in urine samples of children and adolescents in Germany. The research identified four main metabolites and quantified their prevalence in the population, linking fragrance usage, fabric softener, and personal care products to higher urinary concentrations of lysmeral metabolites. This study emphasizes the need for strategies to reduce exposure and establish reference values for biomonitoring future exposure trends (Murawski et al., 2020).
Pharmaceutical and Clinical Research
Serotonin Receptor Antagonist Research
Research on a novel 5-HT(1A) antagonist, DU 125530, explored its potential for treating anxiety and mood disorders. The study used positron emission tomography (PET) and another compound, WAY-100635, to assess the antagonist's receptor occupancy in the human brain. The findings highlighted the compound's dose-dependent occupancy, tolerability, and potential clinical applications, contributing valuable data for further drug development and therapeutic strategies (Rabiner et al., 2002).
Metabolism and Disposition of SB-649868
The disposition and metabolism of SB-649868, an orexin receptor antagonist developed for treating insomnia, were studied in humans. The research involved analyzing blood, urine, and feces samples to profile metabolites and characterize the drug's elimination pathways. This study provided insights into the drug's metabolic pathways and potential therapeutic implications for insomnia treatment (Renzulli et al., 2011).
Environmental and Health Monitoring
Exposure and Effects of Ethyl tert-Butyl Ether
A study on the toxicokinetics of ethyl tert-butyl ether (ETBE) evaluated its uptake, disposition, and proposed metabolites in humans during controlled exposure. It highlighted ETBE's lower respiratory uptake compared to a similar compound, MTBE, and suggested that tert-butyl alcohol (TBA) might serve as a more suitable biomarker for ETBE exposure than the ether itself. The research contributes to understanding ETBE's impact on human health and its potential as a gasoline additive (Nihlen, Löf, & Johanson, 1998).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-17(2,3)13-8-6-12(7-9-13)16(20)18-11-14(19)15-5-4-10-21-15/h4-10,14,19H,11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAHGMYURHTXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.